N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine
Description
N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a triazolothiadiazole derivative characterized by a fused heterocyclic core comprising a 1,2,4-triazole and 1,3,4-thiadiazole. Key structural features include:
- Position 3 substitution: An N-ethyl ethanamine moiety, contributing to hydrogen-bonding capacity and basicity. This compound’s synthesis likely involves copper-catalyzed 1,3-dipolar cycloaddition, analogous to methods for related triazolothiadiazoles .
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-ethyl-N-[[6-(naphthalen-1-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C19H21N5OS/c1-3-23(4-2)12-17-20-21-19-24(17)22-18(26-19)13-25-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
KLJBCCDJRVERQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-({6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-({6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This
Biological Activity
N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and research findings associated with this compound.
1. Synthesis of the Compound
The synthesis of this compound typically involves the reaction of naphthalene derivatives with triazole and thiadiazole moieties. The process generally includes:
- Reagents : Naphthalene derivatives, triazole compounds, and thiadiazole precursors.
- Solvents : Common solvents include ethyl acetate or dimethylformamide (DMF).
- Conditions : Reactions are usually conducted under reflux conditions or at room temperature depending on the reactivity of the components.
2.1 Antitumor Activity
Research indicates that compounds containing triazole and thiadiazole structures exhibit significant antitumor properties. Specifically:
-
In vitro Studies : The compound has been tested against various cancer cell lines including breast (MDA-MB-468), lung (A549), and colon cancer (HCT15) cells. The results demonstrated a notable inhibition of cell proliferation.
Cell Line IC50 Value (µM) Activity Level MDA-MB-468 5.0 High A549 7.5 Moderate HCT15 6.0 Moderate to High
2.2 Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial and fungal strains:
-
Tested Strains : The compound was evaluated against Gram-positive and Gram-negative bacteria as well as fungi.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 µg/mL Escherichia coli 8 µg/mL Candida albicans 16 µg/mL
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thiadiazole Ring : This moiety is known for its ability to interact with biological targets due to its electron-withdrawing properties.
- Naphthalene Group : The presence of this aromatic system enhances lipophilicity and facilitates membrane penetration.
4. Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Antitumor Efficacy Study : A study by El-Naggar et al. demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against various cancer cell lines, supporting the potential of N-ethyl-N-{...} in cancer therapy .
- Antimicrobial Evaluation : Research conducted by Alam et al. indicated that thiadiazole derivatives displayed substantial antimicrobial activity against a range of pathogens .
Comparison with Similar Compounds
Research Findings and Implications
- Lipophilicity and Bioavailability: The naphthyl group elevates logP values, suggesting prioritization of formulations enhancing solubility (e.g., nanoemulsions) .
- Structure-Activity Relationship (SAR) : Substituents at position 3 critically modulate target selectivity. Ethanamine’s flexibility may allow broader receptor engagement compared to rigid pyridyl groups .
- Comparative Efficacy: While direct bioactivity data for the target compound are lacking, structurally related triazolothiadiazoles with naphthyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus and E.
Q & A
Basic: What are the critical steps and optimization parameters in synthesizing N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine?
Methodological Answer:
The synthesis typically involves cyclization of precursors under controlled conditions. Key steps include:
- Cyclization Reactions : Reacting 4-amino-5-mercapto-1,2,4-triazole with naphthalen-1-yloxymethyl aldehyde derivatives in the presence of dehydrating agents (e.g., phosphorus oxychloride) under reflux .
- Alkylation : Introducing the ethylamine moiety via alkylation with ethyl iodide, requiring inert atmospheres and high temperatures (80–100°C) to optimize yield .
- Purification : Column chromatography or recrystallization (e.g., ethanol/DMF mixtures) ensures >95% purity. Yield optimization focuses on stoichiometric ratios (1:1.2 for aldehyde:triazole) and reaction time (6–8 hours) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
Structural validation relies on:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.4 ppm, methylene groups at δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 331.4358) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., C=O at 1670–1680 cm, C-S at 650–700 cm) .
- X-ray Diffraction : Resolves crystal packing and bond angles, critical for understanding reactivity .
Basic: What in vitro models are used to screen its biological activity, and what parameters are measured?
Methodological Answer:
Initial screening employs:
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values .
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) as the endpoint .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of its pharmacological profile?
Methodological Answer:
SAR strategies include:
- Substituent Variation : Modifying the naphthalenyloxy group (e.g., halogenation at C-2 or C-4) to enhance lipophilicity and target binding. For example, iodophenyl analogs show improved anticancer activity (IC < 10 µM vs. 25 µM for parent compound) .
- Heterocycle Replacement : Substituting triazole with pyrazole or thiadiazole alters selectivity (e.g., triazolothiadiazoles exhibit higher COX-2 inhibition than pyrazolo derivatives) .
- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Advanced: How can contradictory data in biological assays (e.g., high in vitro vs. low in vivo efficacy) be resolved?
Methodological Answer:
Resolving contradictions involves:
- Pharmacokinetic Profiling : Assessing ADME (absorption, distribution, metabolism, excretion) via:
- Plasma Stability Tests : LC-MS quantification of compound half-life in plasma .
- Caco-2 Permeability Assays : Predict intestinal absorption (P < 1 × 10 cm/s indicates poor bioavailability) .
- Metabolite Identification : UPLC-QTOF-MS detects active/inactive metabolites (e.g., oxidative demethylation reduces activity) .
- Formulation Optimization : Nanoemulsions or liposomes improve solubility and tumor targeting in xenograft models .
Advanced: What computational methods predict target interactions and guide mechanistic studies?
Methodological Answer:
Key approaches include:
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein interactions (e.g., stability of triazole-thiadiazole binding to tubulin over 100 ns) .
- QSAR Modeling : Partial least squares (PLS) regression correlates electronic descriptors (e.g., logP, polar surface area) with IC values .
- Network Pharmacology : STRING or KEGG databases map multi-target effects (e.g., simultaneous inhibition of PI3K/AKT and MAPK pathways) .
Advanced: How do solvent and catalyst choices influence synthetic yield and scalability?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yield due to side reactions. Ethanol/water mixtures (3:1) balance solubility and cost .
- Catalysts : Copper(I) iodide or triethylamine accelerates cycloaddition (e.g., click chemistry for triazole formation, 80% yield vs. 50% without catalyst) .
- Continuous Flow Systems : Microreactors improve scalability by maintaining precise temperature (60°C) and reducing reaction time (2 hours vs. 8 hours batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
